molecular formula C9H8N2O2S B1483423 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2091160-56-2

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1483423
CAS RN: 2091160-56-2
M. Wt: 208.24 g/mol
InChI Key: QVWFJQYJAJWFQX-UHFFFAOYSA-N
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Description

Thiophene-3-acetic acid is an organosulfur compound with the formula HO2CCH2C4H3S . It is a white solid and is one of two isomers of thiophene acetic acid . Thiophene-3-acetic acid has attracted attention as a precursor to functionalized derivatives of polythiophene .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation-like reactions or subsequent functionalization of the thiophene ring . Recent approaches to the regioselective synthesis of substituted thiophenes start from acyclic precursors, mainly based on heterocyclization of functionalized alkynes .


Molecular Structure Analysis

The molecular structure of thiophene-3-acetic acid consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene-3-acetic acid is a colorless or white solid with a density of 1.336 g/cm3 . Its melting point is 79–80 °C .

Scientific Research Applications

2-TPA has been used in a variety of scientific research applications. It has been used as a building block for organic synthesis of various compounds, including heterocycles and polymers. It has also been used in the synthesis of compounds with potential medicinal applications, such as antibiotics and anti-cancer drugs. Furthermore, 2-TPA has been used in the synthesis of compounds for use in chemical sensors, electrochemistry, and photochemistry.

Advantages and Limitations for Lab Experiments

2-TPA has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability, which makes it an attractive option for researchers. Additionally, 2-TPA is relatively stable and has a low toxicity, making it a safe and reliable compound for laboratory experiments. However, 2-TPA has some limitations. For example, it is not water soluble and must be dissolved in an organic solvent before use. Furthermore, it has a low solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for 2-TPA. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicine, such as in the development of new antibiotics or anti-cancer drugs. Furthermore, further research could be done to explore its potential use in chemical sensors and electrochemistry. Finally, further research could be done to explore its potential use in the synthesis of polymers and heterocycles.

properties

IUPAC Name

2-(4-thiophen-3-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-9(13)5-11-4-8(3-10-11)7-1-2-14-6-7/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWFJQYJAJWFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN(N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
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2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

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